molecular formula C20H14Cl2N4 B3474927 MFCD02363858

MFCD02363858

Cat. No.: B3474927
M. Wt: 381.3 g/mol
InChI Key: BRTMVPIHTWUCGD-UHFFFAOYSA-N
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Description

Such compounds are frequently utilized in pharmaceutical synthesis, catalysis, or material science due to their versatile reactivity and biological activity. While the exact molecular formula and synthesis route for MFCD02363858 remain unspecified, its similarity to compounds like CAS 56469-02-4 (MFCD02258901) suggests shared characteristics such as moderate aqueous solubility, aromaticity, and hydrogen-bonding capabilities .

Properties

IUPAC Name

2-(2,4-dichlorophenyl)-N-(pyridin-3-ylmethyl)quinazolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14Cl2N4/c21-14-7-8-15(17(22)10-14)20-25-18-6-2-1-5-16(18)19(26-20)24-12-13-4-3-9-23-11-13/h1-11H,12H2,(H,24,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRTMVPIHTWUCGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=N2)C3=C(C=C(C=C3)Cl)Cl)NCC4=CN=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of “MFCD02363858” involves specific synthetic routes and reaction conditions. Typically, the synthesis of such compounds requires precise control over temperature, pressure, and the use of catalysts. The exact synthetic route would depend on the desired purity and yield of the compound.

Industrial Production Methods

Industrial production methods for “this compound” would likely involve large-scale chemical reactors, continuous flow processes, and stringent quality control measures. The use of automated systems and advanced analytical techniques ensures the consistent production of high-quality compounds.

Chemical Reactions Analysis

Types of Reactions

“MFCD02363858” can undergo various types of chemical reactions, including:

    Oxidation: The compound may react with oxidizing agents to form oxidized products.

    Reduction: It can be reduced using reducing agents to yield reduced forms.

    Substitution: The compound may participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while reduction may produce lower oxidation state products.

Scientific Research Applications

“MFCD02363858” has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of “MFCD02363858” involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action would provide insights into its potential therapeutic applications.

Comparison with Similar Compounds

Structural and Functional Differences

Core Heterocycles: this compound and CAS 56469-02-4 share a dihydroisoquinolinone backbone, critical for binding to enzymatic targets like topoisomerases . CAS 918538-05-3 features a pyrrolotriazine core with chlorine substituents, enhancing its electron-deficient character and suitability for Suzuki coupling reactions . CAS 1761-61-1 is a brominated benzoic acid derivative, often employed in cross-coupling reactions for polymer synthesis .

Physicochemical Properties: Solubility: CAS 1761-61-1 exhibits the highest solubility (0.69 mg/mL) due to its polar carboxylic acid group, whereas chlorine-rich CAS 918538-05-3 has lower solubility (0.16 mg/mL) . Bioactivity: CAS 918538-05-3 shows lower bioavailability (0.17) compared to dihydroisoquinolinones (0.55), likely due to its larger molecular weight and lipophilic Cl substituents .

Synthetic Routes: Dihydroisoquinolinones (e.g., CAS 56469-02-4) are synthesized via alkylation of hydroxy precursors in DMF/K₂CO₃, achieving >90% yields . Bromobenzoic acid derivatives (e.g., CAS 1761-61-1) utilize green chemistry approaches with recyclable catalysts (e.g., A-FGO), emphasizing sustainability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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